molecular formula C14H20Cl2N4O3S B2607491 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide CAS No. 1241003-61-1

4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide

Cat. No. B2607491
CAS RN: 1241003-61-1
M. Wt: 395.3
InChI Key: BWCSDFYCJYIRSD-UHFFFAOYSA-N
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Description

4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK). It has been found to have potential applications in cancer treatment and autoimmune diseases.

Mechanism Of Action

TAK-659 exerts its effects by inhibiting the activity of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, which are involved in various signaling pathways in cells. By targeting these 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, TAK-659 can disrupt the signaling pathways, leading to the inhibition of cell growth and proliferation. In addition, TAK-659 has also been found to modulate the activity of immune cells, leading to the suppression of autoimmune responses.
Biochemical and Physiological Effects
TAK-659 has been found to have various biochemical and physiological effects. In cancer cells, TAK-659 inhibits the activity of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, leading to the inhibition of cell growth and proliferation. In addition, TAK-659 has also been found to induce apoptosis in cancer cells, leading to their death. In immune cells, TAK-659 has been found to modulate their activity, leading to the suppression of autoimmune responses.

Advantages And Limitations For Lab Experiments

TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. In addition, it has been extensively studied, and its mechanism of action is well understood. However, TAK-659 also has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, its effects may be cell type-specific, making it important to carefully select the appropriate cell lines for experiments.

Future Directions

There are several future directions for research on TAK-659. One area of research is to further investigate its potential applications in cancer treatment and autoimmune diseases. In addition, researchers can explore the use of TAK-659 in combination with other drugs to enhance its effectiveness. Another area of research is to develop more potent and selective inhibitors of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, which may lead to the development of more effective treatments for cancer and autoimmune diseases.
Conclusion
TAK-659 is a small molecule inhibitor that has potential applications in cancer treatment and autoimmune diseases. Its mechanism of action involves the inhibition of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, leading to the inhibition of cell growth and proliferation. TAK-659 has been extensively studied, and its effects are well understood. However, it also has some limitations, and further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

TAK-659 can be synthesized through a multistep process involving the reaction of 2,6-dichloropyridine-3-carboxylic acid with N,N-diethylpiperazine in the presence of coupling agents such as EDC or DIC. The resulting intermediate is then reacted with sulfonamide to yield TAK-659. The purity and yield of TAK-659 can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in cancer treatment and autoimmune diseases. It has been found to inhibit the growth and proliferation of cancer cells by targeting specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides such as BTK, ITK, and TEC. In addition, TAK-659 has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N4O3S/c1-3-19(4-2)24(22,23)20-9-7-18(8-10-20)14(21)11-5-6-12(15)17-13(11)16/h5-6H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCSDFYCJYIRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCN(CC1)C(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide

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